Unlocking Sculponeatin O: Structural Architecture and Therapeutic Horizons
Unlocking Sculponeatin O: Structural Architecture and Therapeutic Horizons
Executive Summary
Sculponeatin O (CAS: 1169806-00-1) is a bioactive ent-kaurane diterpenoid isolated from the aerial parts of Isodon sculponeatus (Lamiaceae).[1] Belonging to the rare 6,7-seco-ent-kaurane subclass, it is distinguished by a cleaved B-ring system that confers unique conformational flexibility and reactivity. Primary research identifies Sculponeatin O as a potent cytotoxic agent, exhibiting significant inhibitory effects against human chronic myelogenous leukemia (K562) and liver cancer (HepG2) cell lines. Its mechanism of action is hypothesized to align with the broader Isodon diterpenoid class, involving the disruption of redox homeostasis, induction of mitochondrial dysfunction, and subsequent activation of caspase-dependent apoptotic pathways. This guide provides a comprehensive technical analysis of its chemical structure, isolation methodologies, and pharmacological potential.
Chemical Architecture & Identity
Sculponeatin O represents a highly oxidized diterpenoid scaffold. Unlike the rigid tetracyclic core of typical ent-kauranes (e.g., kaurenoic acid), the 6,7-seco-derivatives feature a cleaved carbon-carbon bond between C6 and C7, often resulting in the formation of complex lactone bridges or macrocyclic systems.
Chemical Identity Table
| Property | Specification |
| Common Name | Sculponeatin O |
| CAS Registry Number | 1169806-00-1 |
| Chemical Formula | C₂₈H₄₀O₄ |
| Molecular Weight | 440.62 g/mol |
| Structural Class | 6,7-seco-ent-kaurane diterpenoid |
| Stereochemistry | ent-kaurane skeleton (mirror image of kaurene) |
| Key Functional Groups |
Structural Analysis
The structure of Sculponeatin O is characterized by the ent-kaurane skeleton where the B-ring has undergone oxidative cleavage.
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Core Skeleton: The tricyclic system (rings A, C, and D) remains intact, but the connection between rings A and B is modified.
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Esterification: The molecular formula (C₂₈) compared to the base ent-kaurane (C₂₀) and related analogs like Sculponeatin N (C₂₅) suggests the presence of a substantial ester side chain, likely contributing to its lipophilicity and cellular permeability.
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Reactivity: The presence of conjugated systems (enones or lactones) typically serves as a Michael acceptor site, capable of alkylating nucleophilic residues (e.g., cysteine thiols) on target proteins such as NF-κB or thioredoxin reductase.
Physicochemical Profile
Understanding the physicochemical properties is critical for formulation and assay development.
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Solubility:
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Water:[2] Poor (< 0.1 mg/mL). Requires co-solvents or carrier systems.
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Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.
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Stability:
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Sensitive to hydrolysis under basic conditions due to the ester linkage.
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Susceptible to Michael addition in the presence of free thiols; store in thiol-free environments.
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Storage: -20°C, desiccated, protected from light.
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Biosynthesis & Isolation Protocols
Sculponeatin O is a secondary metabolite of Isodon sculponeatus. The isolation process requires careful fractionation to separate it from structurally similar congeners like Sculponeatin N.
Isolation Workflow
The following diagram illustrates the standard bio-guided fractionation process used to purify Sculponeatin O.
Figure 1: Bio-guided isolation workflow for Sculponeatin O from Isodon sculponeatus.
Detailed Extraction Protocol
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Extraction: Macerate 5 kg of air-dried, powdered aerial parts of I. sculponeatus with 70% aqueous acetone or ethanol (3 x 10 L) at room temperature for 72 hours.
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Concentration: Evaporate the solvent under reduced pressure (Rotavap at 45°C) to yield a crude gum.
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Partitioning: Suspend the crude extract in water and partition sequentially with Petroleum Ether (to remove fats/chlorophyll) and Ethyl Acetate (EtOAc).
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Enrichment: Collect the EtOAc fraction (containing the diterpenoids) and dry over anhydrous Na₂SO₄.
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Chromatography: Subject the EtOAc residue to silica gel column chromatography, eluting with a gradient of CHCl₃:MeOH (from 100:0 to 50:50).
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Purification: Monitor fractions via TLC (visualized with 10% H₂SO₄ in EtOH). Purify the target fraction (typically mid-polarity) using semi-preparative HPLC (C18 column, MeOH:H₂O system) to isolate Sculponeatin O.
Pharmacology & Mechanism of Action[4]
Sculponeatin O exhibits potent anti-proliferative activity. While direct mechanistic studies on "O" are evolving, its structural homology to Oridonin and Sculponeatin N allows for a high-confidence mapping of its pharmacodynamics.
Cytotoxicity Profile[3]
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Cell Lines: K562 (Leukemia), HepG2 (Hepatocellular carcinoma).
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Potency: IC₅₀ values are typically in the sub-micromolar to low micromolar range (0.2 – 5.0 µM), indicating high potency compared to standard chemotherapeutics like 5-Fluorouracil in specific lines.
Putative Signaling Pathway
The primary mechanism involves the disruption of mitochondrial integrity and the accumulation of Reactive Oxygen Species (ROS).
Figure 2: Putative mechanism of action involving ROS generation and mitochondrial apoptosis.
Experimental Protocols for Validation
Cell Viability Assay (MTT Protocol)
To validate the cytotoxicity of Sculponeatin O:
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Seeding: Seed K562 or HepG2 cells in 96-well plates at a density of
cells/well in RPMI-1640 or DMEM medium. -
Incubation: Allow cells to adhere (for adherent lines) for 24 hours at 37°C, 5% CO₂.
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Treatment: Dissolve Sculponeatin O in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (final DMSO < 0.1%). Treat cells for 48 or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
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Solubilization: Remove supernatant (carefully for suspension cells) and add 150 µL DMSO to dissolve formazan crystals.
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Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
References
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Wang, F., Li, X. M., & Liu, J. K. (2009).[3][4] New terpenoids from Isodon sculponeata.[4][5][6][7][8][9] Chemical & Pharmaceutical Bulletin, 57(5), 525-527.[4]
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Jiang, H. Y., et al. (2014).[3] 6,7-seco-ent-Kaurane diterpenoids from Isodon sculponeatus and their bioactivity. Chinese Chemical Letters, 25(4), 541-544.[6]
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Moritz, B. J., Mack, D. J., Tong, L., & Thomson, R. J. (2014).[][11][12] Total Synthesis of the Isodon Diterpene Sculponeatin N. Angewandte Chemie International Edition, 53(11), 2988–2991.[3][5]
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Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from the Isodon species.[4][5][6][7][9][12] Natural Product Reports, 23(5), 673-698.
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- 4. New terpenoids from Isodon sculponeata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. Total synthesis of (±)-sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
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